molecular formula C16H26Cl2N2 B2416340 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride CAS No. 2174000-19-0

5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride

Cat. No. B2416340
CAS RN: 2174000-19-0
M. Wt: 317.3
InChI Key: JDLZAKAHRPMERQ-UHFFFAOYSA-N
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Description

5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as JNJ-7925476 and has been found to have interesting properties that make it useful for various applications.

Scientific Research Applications

Cycloaddition and Structural Analysis

  • Research on derivatives of diazaspiro compounds, including those related to 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride, has demonstrated their formation through stereospecific [3+2] cycloaddition reactions. These studies highlight the unique envelope conformations of isoxazolidine rings in these compounds (Chiaroni et al., 2000).

Synthesis Techniques and Chemical Properties

  • Research into aziridination and 1,3-dipolar cycloaddition processes involving diazaspiro compounds reveals methods for synthesizing diazadispirodecanes and triazadispirododecanes, indicating the versatility of these compounds in chemical synthesis (Albar et al., 1997).

  • Investigations into the formation of fluorinated diazaspiro compounds demonstrate their reactivity and potential in creating fluorinated derivatives, useful in various chemical applications (Kovtonyuk et al., 2005).

Applications in Materials Science

  • Diazaspiro compounds have been studied for their potential in materials science, such as their role in corrosion inhibition for mild steel. These studies show the effectiveness of spirocyclic derivatives in protecting metals in corrosive environments (Chafiq et al., 2020).

Medicinal Chemistry and Drug Discovery

  • Research into the medicinal applications of diazaspiro compounds has identified their potential in malaria treatment. A novel diazaspiro[3.4]octane series showed activity against multiple stages of the Plasmodium falciparum lifecycle, indicating its potential in antimalarial drug development (Le Manach et al., 2021).

  • Studies have also focused on the synthesis of diazaspiro compounds with potential anxiolytic activity, exploring their binding affinity to receptors, which is crucial for developing new anxiolytic drugs (Kossakowski et al., 1998).

properties

IUPAC Name

5-benzyl-3-propan-2-yl-2,5-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-13(2)15-16(12-17-15)9-6-10-18(16)11-14-7-4-3-5-8-14;;/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLZAKAHRPMERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCN2CC3=CC=CC=C3)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride

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